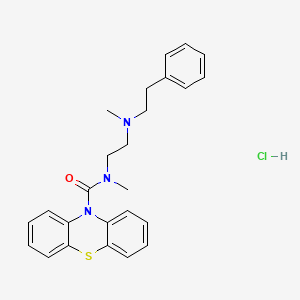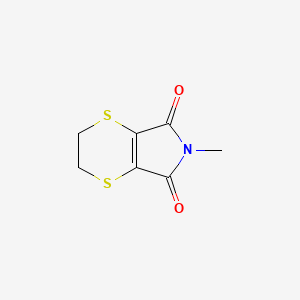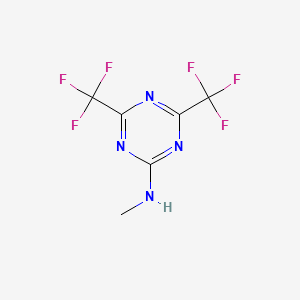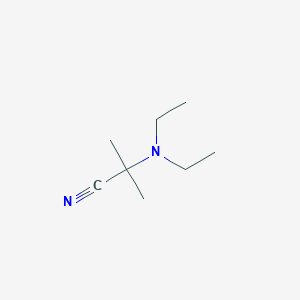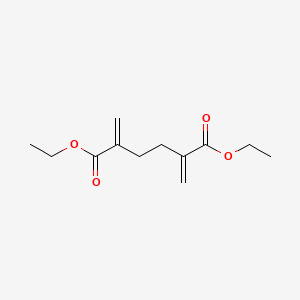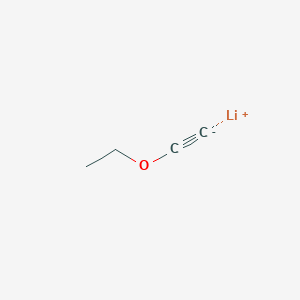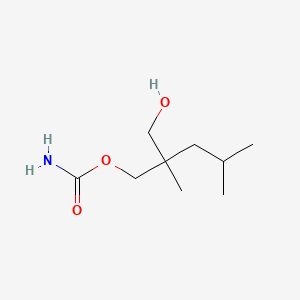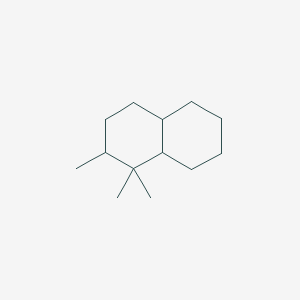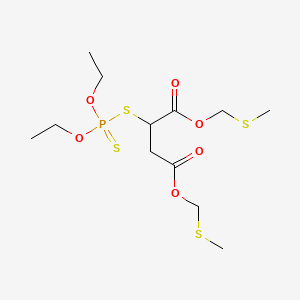
((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester: is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of phosphinothioyl and butanedioic acid ester groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester typically involves the reaction of diethoxyphosphinothioyl chloride with butanedioic acid bis((methylthio)methyl) ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted esters and thioesters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals that target specific enzymes or pathways. The compound’s reactivity with thiol groups makes it a candidate for drug design.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, flame retardants, and plasticizers. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester involves the formation of covalent bonds with thiol groups in target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins. The compound’s phosphinothioyl group is particularly reactive towards nucleophiles, making it effective in modifying biological molecules.
Comparaison Avec Des Composés Similaires
Diethyl phosphorothioate: Similar in structure but lacks the butanedioic acid ester group.
Dimethyl phosphorothioate: Similar but with different alkyl groups.
Phosphinothioyl butanoic acid esters: Variants with different ester groups.
Uniqueness: The presence of both diethoxyphosphinothioyl and butanedioic acid bis((methylthio)methyl) ester groups in ((Diethoxyphosphinothioyl)thio)butanedioic acid bis((methylthio)methyl) ester) makes it unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
32744-43-7 |
|---|---|
Formule moléculaire |
C12H23O6PS4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
bis(methylsulfanylmethyl) 2-diethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS4/c1-5-17-19(20,18-6-2)23-10(12(14)16-9-22-4)7-11(13)15-8-21-3/h10H,5-9H2,1-4H3 |
Clé InChI |
WLHMFXXWUZOPDO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SC(CC(=O)OCSC)C(=O)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
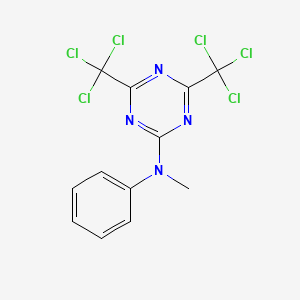
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
